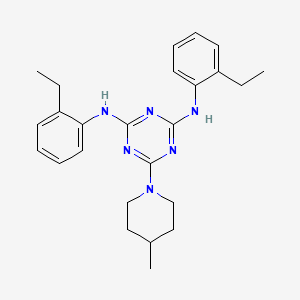![molecular formula C20H19BrN2O4S B11603449 N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide](/img/structure/B11603449.png)
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl group connected via a sulfanyl linkage to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced by reacting 4-ethoxybenzoyl chloride with a suitable amine to form the corresponding amide.
Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl group can be synthesized by reacting succinic anhydride with an appropriate amine.
Coupling Reaction: The final step involves coupling the bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl intermediates via a sulfanyl linkage to form the desired compound. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to form the corresponding alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)acetamide: A simpler analog with only the bromophenyl and acetamide groups.
N-(4-Ethoxyphenyl)acetamide: Contains the ethoxyphenyl and acetamide groups.
N-(4-Bromophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is unique due to the combination of its bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl groups, which confer specific chemical and biological properties
属性
分子式 |
C20H19BrN2O4S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19BrN2O4S/c1-2-27-16-9-7-15(8-10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-5-3-13(21)4-6-14/h3-10,17H,2,11-12H2,1H3,(H,22,24) |
InChI 键 |
VEOHYFNCEDTWKG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603368.png)
![N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603373.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11603376.png)
![2-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B11603378.png)
![2-((3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11603380.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603402.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11603406.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)

![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)